molecular formula C7H8F3N3O2 B8006907 Methyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate

Methyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B8006907
M. Wt: 223.15 g/mol
InChI Key: FWUJBTOPMVPHDW-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate is a compound that belongs to the pyrazole family, characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. The trifluoroethyl group attached to the pyrazole ring enhances its chemical stability and biological activity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 3-amino-1H-pyrazole-4-carboxylic acid with 2,2,2-trifluoroethylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition of enzymatic activity or modulation of receptor function. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the trifluoroethyl group, which significantly enhances its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 3-amino-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O2/c1-15-6(14)4-2-13(12-5(4)11)3-7(8,9)10/h2H,3H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUJBTOPMVPHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1N)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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